molecular formula C4H9ClO3S B1358691 2-Ethoxyethanesulfonyl chloride CAS No. 69371-75-1

2-Ethoxyethanesulfonyl chloride

Cat. No.: B1358691
CAS No.: 69371-75-1
M. Wt: 172.63 g/mol
InChI Key: UIZKSVKQIJNZNF-UHFFFAOYSA-N
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Description

2-Ethoxyethanesulfonyl chloride: is a chemical compound with the molecular formula C4H9ClO3S . It is a colorless to light yellow liquid with a pungent odor and is commonly used as a reagent in organic synthesis . This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both laboratory and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxyethanesulfonyl chloride can be synthesized through the reaction of 2-ethoxyethanol with chlorosulfonic acid . The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:

C2H5OCH2CH2OH+ClSO3HC2H5OCH2CH2SO2Cl+H2O\text{C2H5OCH2CH2OH} + \text{ClSO3H} \rightarrow \text{C2H5OCH2CH2SO2Cl} + \text{H2O} C2H5OCH2CH2OH+ClSO3H→C2H5OCH2CH2SO2Cl+H2O

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process often includes steps such as distillation and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxyethanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles, leading to the substitution of the sulfonyl chloride group.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-ethoxyethanesulfonic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction occurs in the presence of water or aqueous bases.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed:

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Hydrolysis: The major products are 2-ethoxyethanesulfonic acid and hydrochloric acid.

    Reduction: The product is the corresponding sulfonyl hydride.

Scientific Research Applications

2-Ethoxyethanesulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is utilized in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

    Medicine: It is employed in the development of new drugs and therapeutic agents, particularly in the synthesis of sulfonamide-based drugs.

    Industry: this compound is used in the production of specialty chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 2-ethoxyethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives. These reactions are often used to modify the chemical properties of other molecules, enhancing their reactivity or stability.

Comparison with Similar Compounds

  • Methanesulfonyl chloride
  • Ethanesulfonyl chloride
  • Propane-1-sulfonyl chloride

Comparison: 2-Ethoxyethanesulfonyl chloride is unique due to the presence of the ethoxy group, which imparts different reactivity and solubility properties compared to other sulfonyl chlorides. For example, methanesulfonyl chloride is more reactive due to the smaller size of the methyl group, while propane-1-sulfonyl chloride has different solubility characteristics due to the longer carbon chain.

Properties

IUPAC Name

2-ethoxyethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO3S/c1-2-8-3-4-9(5,6)7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZKSVKQIJNZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626125
Record name 2-Ethoxyethane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69371-75-1
Record name 2-Ethoxyethane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxyethane-1-sulfonyl chloride
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